![molecular formula C16H13NO7S2 B2637114 (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 853904-15-1](/img/structure/B2637114.png)
(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with succinic acid and 4-(methoxycarbonyl)benzylidene . Succinic acid is often produced via microbial fermentation . The synthesis of such complex molecules usually requires multiple steps and precise control over reaction conditions .Chemical Reactions Analysis
The compound likely participates in chemical reactions typical of its functional groups. For example, the carboxylic acid groups in the succinic acid moiety can undergo reactions such as esterification and amide formation . The thiazolidine ring might participate in reactions specific to heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and reactivity would be influenced by the functional groups present in the molecule .Scientific Research Applications
Chemical Structure and Biological Activity
The chemical compound of interest, characterized by its (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid structure, finds its relevance in the broader context of 2,4-thiazolidinedione (TZD) scaffolds and their derivatives, including benzothiazole moieties. Such compounds are pivotal in medicinal chemistry for their role in designing molecules with specific biological activities. For instance, TZDs are noted for their potential as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors, which are significant in managing insulin resistance and type 2 diabetes mellitus (T2DM) due to their regulatory role in the insulin signaling pathway. A study highlights the journey of TZDs from 2012 to 2018, emphasizing modifications to the TZD scaffold to enhance PTP 1B inhibition. Compounds with a TZD scaffold, especially those bearing Z-configuration around the double bond of arylidene, have shown promising activities, underscoring the essential pharmacophoric features for the design of novel inhibitors [S. Verma, Yatesh Sharad Yadav, Suresh Thareja, 2019].
Environmental and Industrial Applications
The compound also intersects with environmental science, particularly in studies related to atmospheric aerosols. Research on water-soluble dicarboxylic acids and related compounds in aerosols sheds light on their molecular distributions, sources, and formation pathways. Such studies are crucial for understanding atmospheric chemistry and the environmental fate of these compounds. The review by Kawamura and Bikkina (2016) provides an updated perspective on this topic, noting the predominance and ubiquitous nature of these compounds across various geographical settings, which is essential for atmospheric pollution and climate change studies [K. Kawamura, S. Bikkina, 2016].
Synthesis and Structural Properties
The synthesis and structural exploration of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlight the synthetic routes and mechanisms leading to compounds with potential biological activities. Such research underscores the diversity and complexity of reactions involving chloral and amines, leading to various intermediates and products with significant pharmacological potential [R. Issac, J. Tierney, 1996].
Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .
properties
IUPAC Name |
2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7S2/c1-24-15(23)9-4-2-8(3-5-9)6-11-13(20)17(16(25)26-11)10(14(21)22)7-12(18)19/h2-6,10H,7H2,1H3,(H,18,19)(H,21,22)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDANUPUXGIJDQ-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid |
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